Methyl 3-methyl-2,4-dioxohexanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

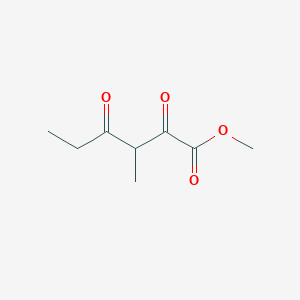

Methyl 3-methyl-2,4-dioxohexanoate is an organic compound with the molecular formula C8H12O4 . It has a molecular weight of 172.18 .

Molecular Structure Analysis

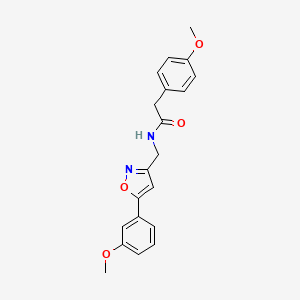

The InChI code for this compound is 1S/C8H12O4/c1-4-6(9)5(2)7(10)8(11)12-3/h5H,4H2,1-3H3 . This code provides a standard way to encode the compound’s structure and can be used to generate a visual representation of the molecule.科学的研究の応用

Asymmetric Hydrogenation and Synthesis

Methyl 3,5-dioxohexanoate, a closely related compound, is utilized in asymmetric hydrogenation reactions catalyzed by ruthenium complexes, providing a pathway to synthesize anti 3,5-dihydroxyesters and unsaturated lactones. This process underscores the compound's role in synthesizing dihydro-6methyl-2-H-pyran-2-one, a valuable intermediate in organic synthesis (L. Shao et al., 1991).

Key Intermediate in Synthesis

The compound has been identified as a key intermediate in leukotriene synthesis, illustrating its significance in creating bioactive molecules. Its synthesis from 2-cyclohexen-1-one via Schreiber's unsymmetrical ozonolysis protocol highlights its application in complex organic synthesis routes (R. Hayes & T. Wallace, 1990).

Solvent Effects on Catalysis

Investigations into solvent effects on the asymmetric hydrogenation of β,δ-Diketoesters, including methyl 3,5-dioxohexanoate, reveal significant impacts on diastereoselectivity. This research indicates the compound's role in studying solvent interactions in catalysis, offering insights into optimizing chemical reactions (V. Blandin et al., 2000).

Atmospheric Chemistry Applications

Methyl 3-methyl-2,4-dioxohexanoate's relevance extends to atmospheric chemistry, where methylcyclohexoxy radicals, including methyl-substituted variants, are studied for their roles in atmospheric reactions. This research contributes to understanding the chemical behavior of radicals in the environment (Jiali Lin et al., 2012).

Unexpected Reactions in Synthesis

The compound is involved in unexpected reactions, such as the Dieckmann condensation in the synthesis of methyl 6-(6-methoxy-2-naphthyl)-6-oxohexanoate. This highlights its potential for revealing novel reaction pathways and assisting in the development of new synthetic methods (C. Balo et al., 2000).

作用機序

Target of Action

Methyl 3-methyl-2,4-dioxohexanoate is a chemical compound that primarily targets enzymes involved in the dynamic kinetic resolution of racemic, 2-methyl substituted, unsymmetrical 1,3-diketones . These enzymes play a crucial role in various biochemical reactions, including the reduction of diketones.

Mode of Action

The interaction of this compound with its targets involves the enzymatic reduction of the compound. This process results in the dynamic kinetic resolution of the compound, leading to the formation of an enantiomerically pure compound .

Biochemical Pathways

This compound affects the biochemical pathways involved in the enzymatic reduction of diketones. The downstream effects of this interaction include the production of enantiomerically pure compounds, which are important in various biochemical and pharmacological applications .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the transformation of the compound into an enantiomerically pure compound through enzymatic reduction . This transformation is crucial in various biochemical processes and can have significant implications in pharmacological applications.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the temperature. For instance, the compound is typically stored at a temperature of 4 degrees Celsius , suggesting that lower temperatures may be favorable for its stability.

特性

IUPAC Name |

methyl 3-methyl-2,4-dioxohexanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-4-6(9)5(2)7(10)8(11)12-3/h5H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCXXUHBTNQZQHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(C)C(=O)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-chlorobenzyl)-7-hydroxy-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2542844.png)

![2-(Allylsulfanyl)-7,9-dimethyl-4-(3-methylphenoxy)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2542848.png)

![1-(2-methoxyphenyl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2542854.png)

![3-benzyl-2-cyclohexyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2542856.png)

![2-(2-Chlorophenyl)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2542861.png)